4-Bromo-6-phenylpyrimidine

Description

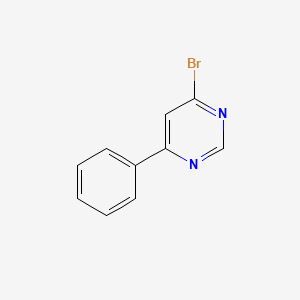

4-Bromo-6-phenylpyrimidine (CAS: 34916-25-1) is a halogenated pyrimidine derivative with the molecular formula C₁₀H₇BrN₂ and a molar mass of 235.08 g/mol . Its structure features a pyrimidine ring substituted with a bromine atom at position 4 and a phenyl group at position 6 (Fig. 1). Key physicochemical properties include:

- Density: 1.493 ± 0.06 g/cm³ (predicted)

- Boiling Point: 336.1 ± 22.0 °C (predicted)

- pKa: -0.71 ± 0.17 (predicted), indicating weak acidity .

The compound is utilized in pharmaceutical and materials research, particularly as a precursor for synthesizing metal-chelating ligands and heterocyclic derivatives .

Properties

IUPAC Name |

4-bromo-6-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVNONDDCSYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574931 | |

| Record name | 4-Bromo-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-25-1 | |

| Record name | 4-Bromo-6-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-phenylpyrimidine typically involves the bromination of 6-phenylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the phenyl group can undergo oxidation reactions under strong oxidative conditions, leading to the formation of phenyl derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming new carbon-carbon bonds with various aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Phenyl derivatives with oxidized functional groups.

Coupling Products: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

4-Bromo-6-phenylpyrimidine is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.

Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism by which 4-Bromo-6-phenylpyrimidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and phenyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyrimidine derivatives share core similarities but differ in substituents, which critically influence their reactivity, stability, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substituent Effects on Reactivity: Halogen Position: Bromine at C4 (as in this compound) enhances electrophilic substitution, while bromine at C5 (e.g., 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine) directs reactivity toward nucleophilic aromatic substitution . Amino Groups: Amino substituents (e.g., 4-Amino-6-bromo-2-methylpyrimidine) increase basicity and metal-chelating capacity compared to non-amino analogs .

Steric and Electronic Modifications: Trifluoromethyl (CF₃): The electron-withdrawing CF₃ group in 4-Bromo-6-(trifluoromethyl)pyrimidine reduces electron density on the pyrimidine ring, favoring reactions with nucleophiles . Methyl vs. Phenyl: Methyl groups (e.g., 5-Bromo-2,4-dimethylpyrimidine) improve solubility in non-polar solvents, whereas phenyl groups (e.g., this compound) enhance π-π stacking in crystal lattices .

Applications: Coordination Chemistry: this compound and its amino-substituted analogs (e.g., 4-Amino-6-bromo-2-methylpyrimidine) form stable chelates with transition metals, making them valuable in catalysis and material science .

Structural and Computational Analysis

Quantum chemical studies on pyrimidine derivatives (e.g., 2-amino-4-methoxy-6-methylpyrimidine) reveal that substituents significantly alter frontier molecular orbitals (HOMO-LUMO gaps), impacting their electronic spectra and reactivity . For instance, bromine’s electronegativity lowers the LUMO energy in this compound, facilitating charge-transfer interactions .

Biological Activity

4-Bromo-6-phenylpyrimidine is a compound belonging to the pyrimidine family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H7BrN2 and a molecular weight of approximately 235.08 g/mol. The compound features a bromine atom at the 4-position and a phenyl group at the 6-position of the pyrimidine ring, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The bromine atom and phenyl group facilitate interactions that can modulate biological pathways effectively. Pyrimidine derivatives are known to exert their effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Interaction : They may act as ligands for various receptors, influencing cellular signaling.

- Gene Expression Modulation : These compounds can affect gene expression by altering transcription factor activity .

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit promising anticancer activities. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways, such as the NF-kB inflammatory pathway and ER stress modulation .

Neuroprotective Effects

Some studies suggest that pyrimidine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing inflammation and oxidative stress .

Research Findings

Recent investigations into the biological activities of pyrimidine derivatives have yielded significant insights:

| Activity | IC50 Value (μM) | Cell Line | Notes |

|---|---|---|---|

| Antitrypanosomal | 0.38 | Trypanosoma brucei | Compound demonstrated potent activity |

| Cytotoxicity | >100 | L6 Cells | Negligible toxicity observed |

| Anticancer Activity | Varies | Various Cancer Cell Lines | Induces apoptosis and inhibits growth |

In a study focusing on antitrypanosomal activity, derivatives of pyrimidines exhibited varying degrees of efficacy against Trypanosoma brucei, with some compounds showing submicromolar IC50 values while maintaining low cytotoxicity to mammalian cells .

Case Studies

- Antitrypanosomal Study : A recent study synthesized several 4-phenyl-6-(pyridin-3-yl)pyrimidines, with one compound demonstrating an IC50 value of 0.38 μM against Trypanosoma brucei. This compound showed a favorable ADME-Tox profile, indicating potential for further development as an antitrypanosomal agent .

- Cancer Research : Another investigation highlighted the role of pyrimidine derivatives in modulating cellular pathways involved in cancer proliferation. The study noted that certain substitutions on the pyrimidine ring could enhance anticancer activity by targeting specific signaling pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.